molecular formula C23H29N3 B14213572 2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile CAS No. 548792-52-5

2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile

Cat. No.: B14213572
CAS No.: 548792-52-5
M. Wt: 347.5 g/mol
InChI Key: ZSNXOXHPSXKZFN-UHFFFAOYSA-N
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Description

2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile is an organic compound with the molecular formula C23H29N3 It is known for its unique structure, which includes a dibutylamino group attached to a phenyl ring, a cyclohexene ring, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile typically involves the reaction of 3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-one with malononitrile under basic conditions. The reaction is carried out in an organic solvent such as ethanol or toluene, and a base such as sodium ethoxide or potassium tert-butoxide is used to facilitate the reaction. The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes[][3].

Mechanism of Action

The mechanism of action of 2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: Similar structure but with different substituents on the cyclohexene ring.

    3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-one: Lacks the propanedinitrile moiety.

Uniqueness

2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile is unique due to its combination of a dibutylamino group, a cyclohexene ring, and a propanedinitrile moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

548792-52-5

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

2-[3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile

InChI

InChI=1S/C23H29N3/c1-3-5-14-26(15-6-4-2)23-12-10-19(11-13-23)20-8-7-9-21(16-20)22(17-24)18-25/h10-13,16H,3-9,14-15H2,1-2H3

InChI Key

ZSNXOXHPSXKZFN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)CCC2

Origin of Product

United States

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